molecular formula C22H32N2O4 B4068203 N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)

N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)

Cat. No.: B4068203
M. Wt: 388.5 g/mol
InChI Key: CQRQHXWITFHNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) typically involves the reaction of ethane-1,2-diamine with 5-tert-butyl-3-methylfuran-2-carboxylic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bonds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .

Chemical Reactions Analysis

N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) can undergo various chemical reactions, including:

Scientific Research Applications

N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) can be compared with similar compounds such as:

    N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide): Similar in structure but may have different substituents on the furan rings.

    N,N’-propane-1,3-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide): Similar but with a propane linker instead of an ethane linker.

    N,N’-butane-1,4-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide): Similar but with a butane linker.

These comparisons highlight the uniqueness of N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) in terms of its specific linker and substituents, which can influence its chemical properties and applications.

Properties

IUPAC Name

5-tert-butyl-N-[2-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]ethyl]-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-13-11-15(21(3,4)5)27-17(13)19(25)23-9-10-24-20(26)18-14(2)12-16(28-18)22(6,7)8/h11-12H,9-10H2,1-8H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRQHXWITFHNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(C)(C)C)C(=O)NCCNC(=O)C2=C(C=C(O2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)
Reactant of Route 2
Reactant of Route 2
N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)
Reactant of Route 3
Reactant of Route 3
N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)
Reactant of Route 4
Reactant of Route 4
N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)
Reactant of Route 5
Reactant of Route 5
N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)
Reactant of Route 6
Reactant of Route 6
N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.